molecular formula C7H11BO2 B12564192 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 174584-72-6

2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12564192
CAS No.: 174584-72-6
M. Wt: 137.97 g/mol
InChI Key: TZCPJWQIOUGTBN-UHFFFAOYSA-N
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Description

2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C7H11BO2 It is a member of the dioxaborinane family, characterized by a boron atom bonded to an oxygen-containing ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of an ethynyl group with a 5,5-dimethyl-1,3,2-dioxaborinane precursor. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include ethynyl magnesium bromide and boron-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent degradation of the compound .

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted dioxaborinanes, which can be further utilized in various chemical syntheses .

Scientific Research Applications

2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, influencing their activity and function. This interaction is crucial in its applications in drug development and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
  • Phenylboronic acid neopentylglycol ester
  • 2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinane

Uniqueness

2-Ethynyl-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions and makes it valuable in applications where other dioxaborinanes may not be suitable .

Properties

IUPAC Name

2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BO2/c1-4-8-9-5-7(2,3)6-10-8/h1H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPJWQIOUGTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349049
Record name 2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174584-72-6
Record name 2-ethynyl-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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